molecular formula C9H8ClF3O B11966716 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene CAS No. 349-07-5

1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene

Cat. No.: B11966716
CAS No.: 349-07-5
M. Wt: 224.61 g/mol
InChI Key: IWJVUBUSVZHVJT-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a trifluoroethoxy group attached to a benzene ring, which also contains a methyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene typically involves the reaction of 2-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoroethoxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydroxy derivatives.

Scientific Research Applications

1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

Uniqueness: 1-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylbenzene is unique due to the presence of both a trifluoroethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to its unique structural features.

Properties

CAS No.

349-07-5

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-2-methylbenzene

InChI

InChI=1S/C9H8ClF3O/c1-6-4-2-3-5-7(6)14-9(12,13)8(10)11/h2-5,8H,1H3

InChI Key

IWJVUBUSVZHVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C(F)Cl)(F)F

Origin of Product

United States

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